molecular formula C15H11Cl2N5O B392548 5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B392548
M. Wt: 348.2g/mol
InChI Key: ATTAXDNVYFEWHB-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, cyano, and hydroxyethyl groups, as well as a dichlorophenyl vinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethyl aniline to form a diazonium salt. This intermediate is then reacted with ethyl cyanoacetate under specific conditions to yield a cyano-substituted intermediate. Subsequent reactions with formaldehyde and ammonia lead to the formation of the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The use of inert gases like nitrogen or argon is common to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products .

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Another pyrazole derivative with similar structural features.

    5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile: A related compound with additional trifluoromethyl groups

Uniqueness

The uniqueness of 5-AMINO-3-[(1Z)-1-CYANO-2-(2,6-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, cyano, and hydroxyethyl groups, along with the dichlorophenyl vinyl moiety, makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H11Cl2N5O

Molecular Weight

348.2g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(2,6-dichlorophenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C15H11Cl2N5O/c16-12-2-1-3-13(17)10(12)6-9(7-18)14-11(8-19)15(20)22(21-14)4-5-23/h1-3,6,23H,4-5,20H2/b9-6+

InChI Key

ATTAXDNVYFEWHB-RMKNXTFCSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Cl

Origin of Product

United States

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